molecular formula C11H12O2 B3049833 Mesitylglyoxal CAS No. 22185-97-3

Mesitylglyoxal

Cat. No.: B3049833
CAS No.: 22185-97-3
M. Wt: 176.21 g/mol
InChI Key: LZNXUVPRAIQAKY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesitylglyoxal can be synthesized through several methods. One common approach involves the oxidation of mesitylacetone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.

Another method involves the reaction of mesitylene with glyoxylic acid in the presence of a catalyst. This reaction proceeds through a Friedel-Crafts acylation mechanism, where the mesitylene acts as the nucleophile and the glyoxylic acid as the electrophile. The reaction conditions include the use of a Lewis acid catalyst such as aluminum chloride and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves the continuous flow oxidation of mesitylacetone using air or oxygen as the oxidant. This method is advantageous due to its scalability and cost-effectiveness. The reaction is typically carried out in a packed bed reactor with a suitable catalyst to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Mesitylglyoxal undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to mesitylpyruvic acid using strong oxidizing agents.

    Reduction: Reduction of this compound with reducing agents such as sodium borohydride yields mesitylglycol.

    Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, forming corresponding imines and thioethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Mesitylpyruvic acid.

    Reduction: Mesitylglycol.

    Substitution: Imines and thioethers.

Scientific Research Applications

Mesitylglyoxal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes involved in disease processes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Mesitylglyoxal exerts its effects through several mechanisms:

    Enzyme Inhibition: It can inhibit enzymes by forming covalent adducts with active site residues, thereby blocking the enzyme’s activity.

    Reactive Oxygen Species (ROS) Generation: this compound can generate reactive oxygen species, leading to oxidative stress and cellular damage.

    Advanced Glycation End Products (AGEs) Formation: It can react with amino groups in proteins to form advanced glycation end products, which are implicated in various pathological conditions.

Comparison with Similar Compounds

Mesitylglyoxal is similar to other glyoxal derivatives such as methylglyoxal and phenylglyoxal. it is unique due to the presence of mesityl groups, which impart distinct steric and electronic properties. This uniqueness makes this compound a valuable compound for specific applications where other glyoxal derivatives may not be suitable.

Similar Compounds

    Methylglyoxal: A simpler glyoxal derivative with significant biological relevance.

    Phenylglyoxal: Another glyoxal derivative used in biochemical studies and organic synthesis.

Properties

IUPAC Name

2-oxo-2-(2,4,6-trimethylphenyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNXUVPRAIQAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176721
Record name Mesitylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22185-97-3
Record name Mesitylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyoxal, mesityl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mesitylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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